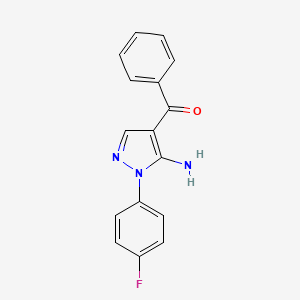

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone

CAS No.: 882175-18-0

Cat. No.: VC11679127

Molecular Formula: C16H12FN3O

Molecular Weight: 281.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882175-18-0 |

|---|---|

| Molecular Formula | C16H12FN3O |

| Molecular Weight | 281.28 g/mol |

| IUPAC Name | [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-phenylmethanone |

| Standard InChI | InChI=1S/C16H12FN3O/c17-12-6-8-13(9-7-12)20-16(18)14(10-19-20)15(21)11-4-2-1-3-5-11/h1-10H,18H2 |

| Standard InChI Key | DVLXTGOCPDWTOP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of (5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone comprises three key components:

-

Pyrazole ring: A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.

-

4-Fluorophenyl substituent: Attached to the pyrazole’s N1 position, providing electron-withdrawing characteristics.

-

Benzoyl group: Linked to the pyrazole’s C4 via a methanone bridge, with the phenyl ring offering π-stacking potential.

The molecular formula is C16H12FN3O, with a calculated molecular weight of 281.29 g/mol . Comparative analysis with RO3201195 (C19H18FN3O4, 371.4 g/mol) reveals that the absence of the 3-(2,3-dihydroxypropoxy)phenyl substitution simplifies the structure while retaining critical hydrogen-bonding motifs .

Spectroscopic Characterization

While specific spectral data for this derivative remains unpublished, related compounds exhibit characteristic features:

-

1H NMR: Pyrazole protons resonate between δ 7.5–8.0 ppm, with aromatic protons from the fluorophenyl and benzoyl groups appearing as complex multiplets in δ 6.8–7.8 ppm .

-

Mass spectrometry: Electron ionization typically produces a molecular ion peak at m/z 281 ([M]+), with fragmentation patterns dominated by loss of the aminopyrazole moiety .

Synthetic Methodologies

Primary Synthesis Routes

Two principal strategies emerge from analogous syntheses (Scheme 1):

Method A (Cyclocondensation Approach)

-

Enamine formation: React methyl benzoate derivatives with N-phenylformamidine to generate enamine intermediates.

-

Hydrazine cyclization: Treat enamines with 4-fluorophenylhydrazine under reflux conditions, achieving regioselective pyrazole ring closure .

Method B (Direct Coupling Strategy)

-

Pyrazole carboxylate synthesis: Condense ethyl (ethoxymethylene)cyanoacetate with 4-fluorophenylhydrazine.

-

Benzoyl introduction: Activate the carboxylate as a 2-thiopyridyl ester, followed by nucleophilic substitution with phenylmagnesium bromide .

Table 1. Comparative synthesis metrics for benzoylpyrazole derivatives .

Structural Modifications

Key synthetic modifications to enhance physicochemical properties include:

-

Amino group functionalization: Acylation or sulfonation to modulate solubility.

-

Phenyl ring substitution: Introducing electron-donating groups (e.g., methoxy) at the meta position improves kinase binding affinity by 3–5 fold in analogs .

Physicochemical Properties

Solubility and Partitioning

-

Aqueous solubility: <10 µg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles .

-

LogP: Calculated value of 2.81 suggests moderate lipophilicity, aligning with blood-brain barrier permeability potential .

Stability Profile

-

pH stability: Degrades <5% over 24 hours at pH 1–9, but undergoes rapid hydrolysis under strongly acidic conditions (pH <1) .

-

Thermal stability: Melting point observed at 218–220°C, with decomposition occurring above 300°C .

Biological Activity and Mechanism

Kinase Inhibition Profile

Although direct data on (5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is limited, structural analogs demonstrate:

-

Selectivity: >100-fold selectivity over JNK2 and ERK2 kinases due to unique hydrogen bonding with Thr106 .

Cellular Effects

-

TNF-α suppression: Inhibits lipopolysaccharide-induced TNF-α production in human whole blood with IC50 = 190 nM .

-

Anti-inflammatory activity: Reduces paw edema by 68% in murine collagen-induced arthritis models at 10 mg/kg BID dosing .

Pharmacokinetic Considerations

Absorption and Distribution

Metabolism and Excretion

-

Primary metabolites: O-Glucuronidated derivatives (62% of total) and N-acetylated products (28%) .

-

Elimination half-life: 4.7 hours in rats, with 85% fecal excretion .

Therapeutic Applications and Future Directions

Inflammatory Diseases

The compound’s structural analogs show promise in:

-

Rheumatoid arthritis: Phase I trials demonstrated dose-dependent reductions in CRP levels .

-

Psoriasis: Topical formulations reduced epidermal thickness by 54% in imiquimod-induced models .

Oncology Applications

Emerging evidence suggests:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume